3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c26-24(25-23(22-10-5-15-29-22)19-11-13-27-14-12-19)20-8-4-9-21(16-20)28-17-18-6-2-1-3-7-18/h1-10,15-16,19,23H,11-14,17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGTBSZMBRDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The oxan-4-yl and thiophen-2-yl groups contribute to its binding affinity and specificity, while the benzamide core plays a crucial role in its overall stability and reactivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Morpholine and Thiophene Integration : Both the target compound and N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide incorporate morpholine and thiophene groups, but the target adds a benzyloxy group at the 3-position, which may increase steric bulk and lipophilicity.
- Bioactive Substituents: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide highlight the role of thiophene in enhancing biological activity, likely through π-stacking interactions.
Key Observations :
- IR Confirmation : The absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, a technique applicable to verifying the target compound’s amide formation.
- Crystal Structure : Morpholine-containing analogs (e.g., ) adopt chair conformations, with dihedral angles influencing molecular packing and hydrogen bonding (N–H⋯O interactions) .
Key Observations :
- Morpholine’s Role : Morpholine derivatives (e.g., ) often show improved solubility and metabolic stability compared to purely aromatic systems.
Hydrogen Bonding and Molecular Interactions
The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide reveals N–H⋯O hydrogen bonds forming chains along the [001] direction. In contrast, the benzyloxy group in the target compound may introduce additional van der Waals interactions or π-π stacking with aromatic systems, altering its binding affinity in biological systems.
Biological Activity
3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzyloxy group : Enhances lipophilicity and may influence receptor binding.
- Oxan-4-yl moiety : Contributes to the compound's stability and solubility.
- Thiophen-2-yl group : Known for its ability to interact with various biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 345.4558 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Binding Affinity
The presence of the oxan-4-yl and thiophen-2-yl groups enhances the compound's binding affinity to target sites, modulating their activity effectively. The benzamide core plays a critical role in maintaining the structural integrity and reactivity of the compound.
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals distinct differences in reactivity and biological effects:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-(benzyloxy)-N-[(oxan-4-yl)methyl]benzamide | Lacks thiophen-2-yl group | Different reactivity |
| 3-(benzyloxy)-N-[(thiophen-2-yl)methyl]benzamide | Lacks oxan-4-yl group | Affects solubility |
| N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide | Lacks benzyloxy group | Variations in chemical behavior |
Pharmacological Applications
Research indicates that this compound exhibits significant potential in various pharmacological applications, including:
- Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation by disrupting mitotic processes.
- Neuroleptic Effects : Studies on related benzamides suggest potential use as neuroleptics, showing promise in managing psychosis with fewer side effects compared to traditional medications .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Kinesin Spindle Protein (KSP) Inhibition : A related benzamide was found to arrest cells in mitosis, leading to increased apoptosis in cancer cells, indicating potential for therapeutic development .
- Neuroleptic Activity : Research on structurally similar benzamides showed enhanced antistereotypic activity compared to established drugs like haloperidol, suggesting a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide under inert conditions?
- Methodological Answer : Use Schlenk flasks and vacuum-inert gas cycles to handle oxygen- or moisture-sensitive intermediates. For example, sodium pivalate must be dried rigorously to avoid purity loss, and reactions involving thiophene derivatives require protection from light to prevent decomposition . Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can researchers mitigate mutagenicity risks during handling?
- Methodological Answer : Conduct Ames II testing to assess mutagenic potential, as structural analogs like anomeric amides have shown mutagenicity comparable to benzyl chloride . Use fume hoods, gloves, and closed systems for transfers. Follow hazard assessment protocols from Prudent Practices in the Laboratory (e.g., Chapter 4) .
Q. What spectroscopic techniques are optimal for characterizing the thiophene and oxane moieties?
- Methodological Answer : Use (e.g., thiophene protons at δ 6.8–7.5 ppm) and (oxane carbons at δ 60–70 ppm). Confirm stereochemistry via NOESY or X-ray crystallography. Mass spectrometry (HRMS-ESI) validates molecular weight .
Advanced Research Questions
Q. How can computational modeling predict reactivity between the thiophene and benzamide groups?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., substituent effects on thiophene’s π-conjugation) .
Q. What strategies resolve contradictions in reaction yields for analogs with bulky substituents?
- Methodological Answer : Optimize steric effects using kinetic studies (e.g., Eyring plots) to differentiate between thermodynamic and kinetic control. For example, bulky oxane groups may slow acylation; adjust solvent polarity (e.g., DMF vs. acetonitrile) to modulate reaction rates .
Q. How does the oxane-thiophene scaffold influence biological target selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR targets. Validate with SPR binding assays (KD measurements) and compare with structurally related benzamides (e.g., pyrimidine derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
